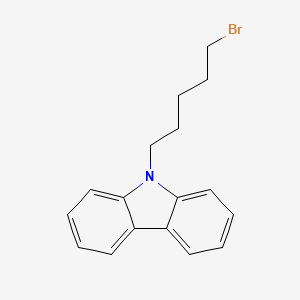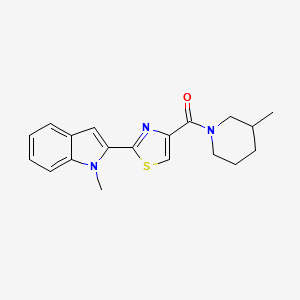
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” is a complex organic molecule that features an indole, thiazole, and piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Piperidine Ring Introduction: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final Coupling: The final step would involve coupling the indole-thiazole intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the thiazole or piperidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Reagents like halides, organometallics, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple heterocyclic rings.
Receptor Modulators: May act as modulators of biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
- (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone
Uniqueness
The presence of the 1-methyl group on the indole ring and the 3-methyl group on the piperidine ring may confer unique biological properties, such as increased binding affinity or selectivity for specific targets.
Propiedades
Número CAS |
1170128-36-5 |
|---|---|
Fórmula molecular |
C19H21N3OS |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-5-9-22(11-13)19(23)15-12-24-18(20-15)17-10-14-7-3-4-8-16(14)21(17)2/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3 |
Clave InChI |
WJRKJIHHAIVHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


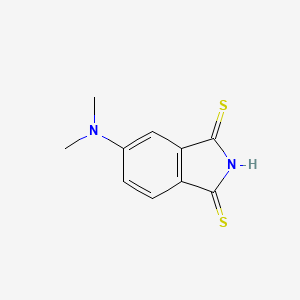
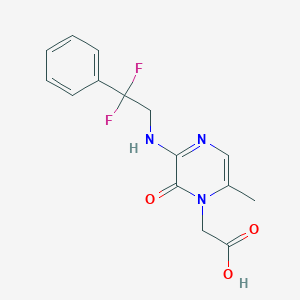
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
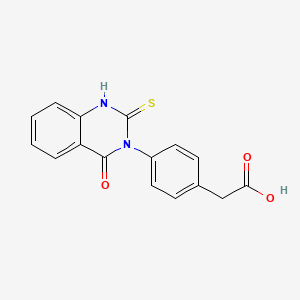
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)

![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
